molecular formula C8H10FN3 B1450207 3-Fluoro-6-(pyrrolidin-1-yl)pyridazine CAS No. 2060063-58-1

3-Fluoro-6-(pyrrolidin-1-yl)pyridazine

Cat. No.: B1450207
CAS No.: 2060063-58-1
M. Wt: 167.18 g/mol
InChI Key: ULKDDRNSVYJOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-6-(pyrrolidin-1-yl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a fluorine atom at the 3-position and a pyrrolidine ring at the 6-position.

Properties

IUPAC Name

3-fluoro-6-pyrrolidin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3/c9-7-3-4-8(11-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKDDRNSVYJOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-(pyrrolidin-1-yl)pyridazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-(pyrrolidin-1-yl)pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the 3-position .

Mechanism of Action

The mechanism of action of 3-Fluoro-6-(pyrrolidin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound, which lacks the fluorine and pyrrolidine substituents.

    3-Fluoropyridazine: Similar structure but without the pyrrolidine ring.

    6-(Pyrrolidin-1-yl)pyridazine: Similar structure but without the fluorine atom.

Uniqueness

3-Fluoro-6-(pyrrolidin-1-yl)pyridazine is unique due to the presence of both the fluorine atom and the pyrrolidine ring, which confer distinct chemical and biological properties. These substituents enhance its potential as a versatile scaffold for drug development and other applications .

Biological Activity

3-Fluoro-6-(pyrrolidin-1-yl)pyridazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound (CAS No. 2060063-58-1) is characterized by a pyridazine ring substituted with a fluorine atom and a pyrrolidine moiety. Its structural formula can be represented as follows:

C8H10FN3\text{C}_8\text{H}_{10}\text{F}\text{N}_3

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation, potentially affecting pathways such as the PI3K-Akt signaling pathway .
  • Cell Cycle Regulation: Research indicates that similar pyridazine derivatives can induce cell cycle arrest and apoptosis in cancer cells, suggesting that this compound may exhibit similar properties .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the anti-tumor potential of this compound against various cancer cell lines. Notably, studies have shown that pyridazine derivatives can exhibit significant cytotoxic effects.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Observations
Colon (LoVo)15Significant growth inhibition
Ovary (SK-OV-3)20Moderate cytotoxicity observed
Breast (MCF-7)25Dose-dependent effects noted

The data indicate that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies and Research Findings

Recent studies have explored the structure-activity relationships (SAR) of pyridazine derivatives, including this compound. These investigations have revealed promising results regarding their anticancer properties.

Case Study: Anticancer Activity

In a study evaluating a series of pyridazine derivatives, researchers found that compounds similar to this compound exhibited potent antiproliferative effects against human cancer cell lines. The study utilized various assays to assess cell viability and apoptosis induction:

  • SRB Assay : Utilized to determine cell viability post-treatment.
  • Flow Cytometry : Employed to analyze cell cycle distribution and apoptosis rates.

The findings demonstrated that treatment with these compounds resulted in significant increases in the sub-G1 phase population, indicating apoptosis induction .

Potential Therapeutic Applications

Given its biological activity, this compound is being investigated for several therapeutic applications:

  • Anticancer Therapy : Its ability to induce apoptosis and inhibit cancer cell proliferation positions it as a candidate for further development as an anticancer drug.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activities, warranting further investigation into its application in infectious diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-6-(pyrrolidin-1-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-Fluoro-6-(pyrrolidin-1-yl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.